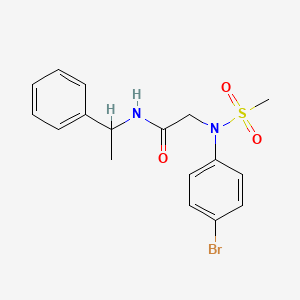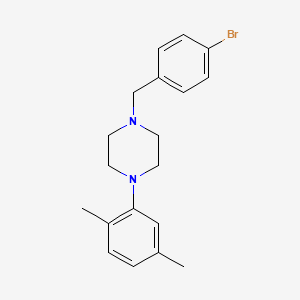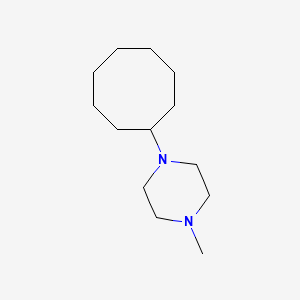
N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide, also known as BMS-986205, is a small molecule inhibitor that has shown potential therapeutic effects in various diseases. It belongs to the class of drugs known as immune checkpoint inhibitors, which target the immune system to fight cancer and other diseases.
Mécanisme D'action
N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide works by blocking the interaction between immune checkpoint proteins and their ligands, which leads to the activation of T-cells and other immune cells. This activation helps the immune system to fight cancer cells and other disease-causing agents.
Biochemical and Physiological Effects:
N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to increase the production of cytokines, such as interferon-gamma, which play a crucial role in activating the immune system. It has also been shown to decrease the production of regulatory T-cells, which suppress the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide has several advantages for lab experiments, including its high potency and selectivity for immune checkpoint proteins. However, it also has some limitations, such as its low solubility and stability, which can affect its efficacy in vivo.
Orientations Futures
There are several potential future directions for the research on N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide. One direction is to explore its potential therapeutic effects in combination with other immune checkpoint inhibitors or chemotherapy drugs. Another direction is to investigate its efficacy in different types of cancers and other diseases. Additionally, further studies are needed to understand the long-term safety and efficacy of N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide in humans.
Méthodes De Synthèse
N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis method involves the use of reagents such as bromobenzene, methylsulfonyl chloride, and N-phenylethylglycine.
Applications De Recherche Scientifique
N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide has been extensively studied for its potential therapeutic effects in various diseases, including cancer, autoimmune diseases, and infectious diseases. It has been shown to inhibit the activity of immune checkpoint proteins, such as PD-1 and LAG-3, which play a crucial role in regulating the immune response.
Propriétés
IUPAC Name |
2-(4-bromo-N-methylsulfonylanilino)-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O3S/c1-13(14-6-4-3-5-7-14)19-17(21)12-20(24(2,22)23)16-10-8-15(18)9-11-16/h3-11,13H,12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHCYDYFADBWGKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN(C2=CC=C(C=C2)Br)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>61.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49644480 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[(4-Bromo-phenyl)-methanesulfonyl-amino]-N-(1-phenyl-ethyl)-acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-(2,4-dichlorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5038733.png)
![2-(3-chloro-1-benzothien-2-yl)-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5038743.png)



![11-methyl-4-[(3-methyl-2-thienyl)methyl]-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5038763.png)
![N-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2-methoxy-N-methylethanamine](/img/structure/B5038769.png)
![3-bromo-4-methoxy-N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5038775.png)
![N-(3-fluoro-4-methylphenyl)[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B5038776.png)
![1-(2-chloro-4-nitrophenyl)-4-[5-(4-chlorophenyl)-2-furoyl]piperazine](/img/structure/B5038780.png)
![N-cyclobutyl-N'-(3-methoxypropyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5038796.png)
![5-[(4-acetylphenoxy)methyl]-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5038799.png)

![{4-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}(phenyl)methanone hydrochloride](/img/structure/B5038824.png)